4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluoroaniline with appropriate reagents to introduce the pyrimidine ring and subsequent chlorination and methylation steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The use of catalysts and optimized reaction parameters is crucial in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
Uniqueness
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7Cl2FN2 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-4-10(13)16-11(15-6)8-3-2-7(14)5-9(8)12/h2-5H,1H3 |
InChI Key |
SRIFFWMIJZISGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
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